N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline
Overview
Description
N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline is an organic compound that features a thiazolidine ring attached to an aniline moiety. This compound is known for its unique chemical structure, which includes a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be active against various biological targets .
Mode of Action
Thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives have been found to inhibit various enzymes and cell lines, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have shown significant anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
The synthesis of thiazolidine derivatives often involves green chemistry approaches, suggesting that these compounds may be designed to be environmentally friendly .
Biochemical Analysis
Biochemical Properties
Thiazolidine derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the thiazolidine derivative .
Cellular Effects
Thiazolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazolidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline can be synthesized through various synthetic routes. One common method involves the reaction of N,N-dimethylaniline with a thiazolidine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the aniline moiety.
Scientific Research Applications
N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(1,3-thiazolidin-2-yl)benzamide
- N,N-dimethyl-4-(1,3-thiazolidin-2-yl)phenol
- N,N-dimethyl-4-(1,3-thiazolidin-2-yl)benzenesulfonamide
Uniqueness
N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline is unique due to its specific combination of a thiazolidine ring and an aniline moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-(1,3-thiazolidin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSWNDGJXPGDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50991515 | |
Record name | N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712-80-1 | |
Record name | N,N-Dimethyl-4-(2-thiazolidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=712-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolidine, 2-(p-(dimethylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-(1,3-thiazolidin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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